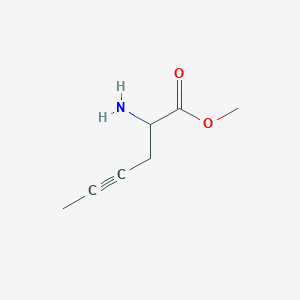

Methyl 2-aminohex-4-ynoate

Description

Significance of Alpha-Amino Acid Derivatives as Synthetic Intermediates in Modern Organic Chemistry

Alpha-amino acid derivatives are fundamental building blocks in contemporary organic synthesis, extending far beyond their natural role as constituents of peptides and proteins. rsc.orgrsc.org Their importance lies in their utility as versatile synthetic intermediates for creating a wide array of organic molecules, including natural products, pharmaceuticals, and functional materials. rsc.orgrsc.org The inherent chirality of many amino acid derivatives makes them invaluable starting materials for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. rsc.org

Furthermore, the amino and carboxylic acid functionalities provide convenient handles for a multitude of chemical transformations. nih.gov These groups can be protected or activated to direct reactions to other parts of the molecule or to form peptide bonds. nih.gov The side chains of non-natural amino acids, in particular, offer a vast chemical space for introducing diverse functionalities and structural motifs into target molecules. researchgate.net This versatility has led to their use in the synthesis of complex structures, such as dimer-type peptides and other modified peptides. rsc.orgrsc.org

Strategic Role of Alkyne Functionality in Advanced Organic Transformations

The alkyne functional group is a cornerstone of modern organic synthesis, prized for its versatility and unique reactivity. numberanalytics.com Characterized by a carbon-carbon triple bond, alkynes serve as linchpins in a variety of powerful chemical reactions, enabling the construction of complex molecular frameworks. numberanalytics.comnih.gov The high electron density and the linear geometry of the triple bond make alkynes susceptible to a range of transformations, including addition reactions, cycloadditions, and metal-catalyzed couplings. numberanalytics.comsolubilityofthings.com

One of the most significant applications of alkynes is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. nih.gov This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups.

Moreover, alkynes are key substrates in a multitude of transition metal-catalyzed reactions, such as Sonogashira, Glaser, and Eglinton couplings, which are instrumental in forming carbon-carbon bonds. solubilityofthings.comrsc.org They can also undergo hydrogenation to form either alkenes or alkanes with high stereoselectivity, providing access to different levels of saturation. solubilityofthings.com The ability of terminal alkynes to be deprotonated to form acetylide anions further enhances their synthetic utility, allowing for their use as nucleophiles in carbon-carbon bond-forming reactions. solubilityofthings.com These diverse and powerful transformations underscore the strategic importance of the alkyne functionality in the synthesis of complex organic molecules. mdpi.com

Positioning of Methyl 2-aminohex-4-ynoate within the Landscape of Functionalized Amino Acid Scaffolds

Methyl 2-aminohex-4-ynoate occupies a unique and strategic position among functionalized amino acid scaffolds. This compound integrates the key structural features of an alpha-amino acid ester with a reactive alkyne functionality, making it a highly versatile building block for organic synthesis. Its structure allows for a wide range of chemical modifications at three distinct points: the amino group, the ester group, and the terminal alkyne.

The presence of the alkyne group opens the door to a vast array of transformations, including the powerful click chemistry reactions, metal-catalyzed cross-coupling reactions, and hydrofunctionalization reactions. nih.govrsc.org This enables the introduction of a wide variety of substituents and the construction of complex molecular architectures. The amino acid backbone provides a chiral center and functional groups that can be used to build peptide-like structures or to introduce other functionalities. pnas.org

The combination of these features in a single molecule makes Methyl 2-aminohex-4-ynoate a valuable tool for the synthesis of non-natural amino acids, peptidomimetics, heterocyclic compounds, and other complex target molecules with potential applications in medicinal chemistry and materials science. pnas.org Its utility is further enhanced by the ability to selectively protect and deprotect the amino and ester groups, allowing for precise control over the synthetic route.

Below is a table summarizing some key properties of Methyl 2-aminohex-4-ynoate and related compounds.

| Property | Value | Source |

| Methyl 2-aminohex-4-ynoate | ||

| CAS Number | 874097-01-5 | epa.gov |

| Molecular Formula | C7H11NO2 | epa.gov |

| Methyl (R)-2-aminohex-5-enoate hydrochloride | ||

| Molecular Formula | C7H14ClNO2 | smolecule.com |

| Molecular Weight | 179.64 g/mol | smolecule.com |

| Methyl (E)-2-aminohex-4-enoate | ||

| CAS Number | 280783-71-3 | fluorochem.co.uk |

| Molecular Weight | 143.186 g/mol | fluorochem.co.uk |

| Methyl 2-amino-4-methylenehexanoate | ||

| CAS Number | 1495236-69-5 | aablocks.com |

| Molecular Formula | C8H15NO2 | aablocks.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminohex-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h6H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIICCBOPBJQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734726 | |

| Record name | Methyl 2-aminohex-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874097-01-5 | |

| Record name | Methyl 2-aminohex-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Alkyne Moiety

The internal alkyne group in Methyl 2-aminohex-4-ynoate is a hub of reactivity, susceptible to additions, cycloadditions, and metal-mediated functionalizations. These reactions allow for the precise modification of the carbon skeleton.

The partial reduction of the alkyne in Methyl 2-aminohex-4-ynoate can yield either the corresponding (Z)- or (E)-alkene, Methyl 2-aminohex-4-enoate, depending on the reaction conditions and catalyst employed. Control over the stereochemical outcome is a crucial aspect of this transformation.

(Z)-Alkenes are typically obtained through syn-hydrogenation using catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or P-2 nickel boride. These catalysts facilitate the addition of hydrogen to the same face of the alkyne, resulting in the cis-isomer. nih.govrsc.org The reaction is generally carried out under an atmosphere of hydrogen gas.

Conversely, the formation of (E)-alkenes is achieved via anti-hydrogenation, most commonly through a dissolving metal reduction, such as sodium or lithium in liquid ammonia (B1221849) at low temperatures. This method involves a single-electron transfer mechanism, leading to the more thermodynamically stable trans-isomer.

Recent advancements have also highlighted the use of various transition metal complexes, including those of iron, cobalt, and manganese, for stereoselective semi-hydrogenation of internal alkynes. nih.gov For instance, certain PNP-pincer cobalt complexes have been shown to be effective for either E- or Z-selective semi-hydrogenation. nih.gov Furthermore, zinc-anilide complexes have been developed for highly Z-selective semi-hydrogenation of alkynes. acs.org

Table 1: Conditions for Selective Hydrogenation of Internal Alkynes

| Desired Product | Catalyst/Reagent | Typical Conditions | Stereoselectivity |

|---|---|---|---|

| (Z)-Alkene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ gas, solvent (e.g., methanol (B129727), hexane) | High Z-selectivity |

| (Z)-Alkene | P-2 Nickel Boride (Ni(OAc)₂ + NaBH₄) | H₂ gas, solvent (e.g., ethanol) | High Z-selectivity |

| (E)-Alkene | Na or Li in liquid NH₃ | Low temperature (-78 °C) | High E-selectivity |

The alkyne functionality of Methyl 2-aminohex-4-ynoate can participate in the Huisgen 1,3-dipolar cycloaddition with an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.orgresearchgate.net

The reaction involves the coupling of the alkyne with an organic azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org While the uncatalyzed thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers, the CuAAC is highly regioselective, yielding the 1,4-disubstituted triazole. wikipedia.orgresearchgate.net Ruthenium catalysts can also be employed, which often favor the formation of the 1,5-regioisomer.

This methodology is exceptionally useful for linking the Methyl 2-aminohex-4-ynoate core to other molecules, including biomolecules, polymers, and fluorescent tags, provided they are functionalized with an azide group. It is important to note that while terminal alkynes are more commonly used in CuAAC, internal alkynes can also participate, though they may require more forcing conditions or specialized catalysts. taylorandfrancis.com

The reactivity of the alkyne in Methyl 2-aminohex-4-ynoate can be further expanded through various transition metal-catalyzed reactions. acs.orgscispace.com These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to highly functionalized products.

Palladium, rhodium, nickel, and other transition metals can catalyze a range of reactions at the alkyne, including:

Cross-coupling reactions: Such as the Sonogashira coupling, which would involve the reaction of a terminal alkyne with an aryl or vinyl halide. While Methyl 2-aminohex-4-ynoate is an internal alkyne, related propargylamines can undergo such couplings.

Carbometalation: The addition of an organometallic reagent across the triple bond, followed by quenching with an electrophile, can introduce a variety of substituents.

Hydroarylation: The addition of an aryl group and a hydrogen atom across the alkyne can be achieved using catalysts like nickel and rhodium, often with the aid of a directing group. acs.org

Cyclization/Annulation reactions: Transition metals can mediate the reaction of the alkyne with other functional groups, either intramolecularly or intermolecularly, to construct new ring systems, including various heterocycles. rsc.org

The regioselectivity of these reactions on unsymmetrical internal alkynes like Methyl 2-aminohex-4-ynoate can be influenced by steric and electronic factors of the substituents, as well as the choice of catalyst and ligands. acs.orgscispace.com

Transformations Involving the Alpha-Amino Group

The primary amine at the alpha-position of Methyl 2-aminohex-4-ynoate is a key site for derivatization, behaving as a potent nucleophile and a base.

The alpha-amino group can act as a nucleophile to form new bonds. A primary example is its reaction with activated carboxylic acid derivatives (such as acid chlorides or anhydrides) or with carboxylic acids in the presence of a coupling agent (like DCC or EDC) to form amide bonds. This is the fundamental reaction in peptide synthesis, allowing for the incorporation of the Methyl 2-aminohex-4-ynoate unit into a peptide chain.

The ester group of Methyl 2-aminohex-4-ynoate can also undergo nucleophilic attack. For instance, treatment with an amine can lead to an amidation reaction, converting the methyl ester into a new amide. This reaction typically requires heating or catalysis.

The nitrogen atom of the alpha-amino group can be readily alkylated or acylated.

N-Alkylation involves the reaction of the amino group with an alkyl halide. To prevent over-alkylation, it is common to first protect the amine, for example, as a tosylamide or a carbamate (B1207046), followed by alkylation and deprotection. A widely used method for N-methylation involves the use of sodium hydride and methyl iodide on an N-protected amino acid. monash.edu

N-Acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative. This is a straightforward and high-yielding reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 2: Common Derivatization Reactions of the Alpha-Amino Group

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| N-Acylation | Acid Chloride (R-COCl), Base (e.g., pyridine) | Amide |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary or Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

These derivatization strategies highlight the synthetic utility of Methyl 2-aminohex-4-ynoate as a versatile building block for the creation of novel amino acid derivatives, peptides, and other complex organic molecules.

Regioselective Functionalization of the Amino Group

The primary amino group in Methyl 2-aminohex-4-ynoate is a key site for nucleophilic reactions, allowing for a variety of derivatization strategies. The nitrogen atom's lone pair of electrons facilitates reactions with a wide range of electrophiles, enabling the synthesis of more complex molecules. Common functionalization reactions include N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing various protecting groups or for constructing amide bonds, which are prevalent in biologically active compounds.

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled alternative for introducing alkyl groups.

The presence of the alkyne and ester functionalities makes β,γ-alkynyl α-amino esters like Methyl 2-aminohex-4-ynoate valuable precursors for a wide range of optically active α-amino acid derivatives. pnas.org The strategic functionalization of the amino group is often a critical step in these synthetic pathways.

| Reaction Type | Reagent Example | Product Type | Significance |

| N-Acylation | Acetyl chloride, Benzoyl chloride | N-Acetyl derivative, N-Benzoyl derivative | Amide bond formation, introduction of protecting groups. |

| N-Alkylation | Methyl iodide, Benzyl bromide | N-Methyl derivative, N-Benzyl derivative | Synthesis of secondary and tertiary amines. |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl derivative | Controlled mono-alkylation. |

Reactions of the Ester Functionality

The methyl ester group of the compound is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other important carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (S)-2-aminohex-4-ynoic acid, under either acidic or basic conditions (saponification). Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, proceeds via an addition-elimination mechanism to yield the carboxylate salt, which is then protonated in an acidic workup. Acid-catalyzed hydrolysis is an equilibrium process driven to completion by using a large excess of water.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com This process is valuable for modifying the ester group to alter the compound's physical properties or reactivity. The reaction is reversible, and its efficiency can be limited by the equilibrium nature of the process and the inherent reactivity of the ester functional group. researchgate.net

| Reaction | Conditions | Product |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) 2. H3O+ | 2-Aminohex-4-ynoic acid |

| Acidic Hydrolysis | H3O+, H2O | 2-Aminohex-4-ynoic acid |

| Transesterification | R-OH, H+ or RO- catalyst | 2-Aminohex-4-ynoate (alkyl R) |

Ester Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, yielding 2-aminohex-4-yn-1-ol. This transformation requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. adichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comorgsyn.org Unlike sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is potent enough to reduce esters and carboxylic acids to alcohols. masterorganicchemistry.comwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and subsequent reduction of the intermediate aldehyde.

Other Significant Reaction Pathways

Beyond the reactions of its primary functional groups, Methyl 2-aminohex-4-ynoate can participate in other transformations, particularly involving its alkyne moiety or molecular rearrangements of related systems.

Oxidation Reactions

While the amino group can be susceptible to oxidation, specific reagents can target other parts of the molecule. The alkyne functionality can undergo oxidative cleavage with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). This reaction breaks the carbon-carbon triple bond, typically yielding carboxylic acids.

In the context of related β,γ-alkynyl α-amino esters, copper-catalyzed aerobic oxidation has been employed as part of a one-pot redox deracemization process. rsc.orgrsc.org This reaction demonstrates that the α-amino ester can be converted to an α-imino ester under specific oxidative conditions while keeping the alkyne moiety intact. rsc.org This imine intermediate can then be asymmetrically reduced back to the amino ester. rsc.org

Rearrangement Reactions (e.g., 3-aza-Cope) of Related Systems

Sigmatropic rearrangements, such as the aza-Cope rearrangement, are powerful reactions for forming carbon-carbon and carbon-nitrogen bonds. rsc.org The 3-aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen atom at the 3-position of a 1,5-diene system. wikipedia.orgchem-station.com

Stereoselective Hydroxylation and Dihydroxylation

The direct stereoselective hydroxylation or dihydroxylation of the alkyne moiety in Methyl 2-aminohex-4-ynoate is not a commonly reported transformation. Standard dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, are designed for the oxidation of alkenes. alfa-chemistry.comwikipedia.org Consequently, a two-step synthetic sequence is typically employed to achieve the stereoselective dihydroxylation of the carbon chain corresponding to the alkyne. This process involves the initial stereoselective reduction of the alkyne to a cis-alkene, followed by an asymmetric dihydroxylation of the resulting alkene.

The first step, the reduction of the internal alkyne to a cis-alkene, can be accomplished with high stereoselectivity using catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). chemistrysteps.com This partial hydrogenation results in the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene. chemistrysteps.com

Following the reduction, the resulting methyl 2-aminohex-4-enoate can undergo stereoselective dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. alfa-chemistry.comnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, allowing for the predictable formation of either enantiomer of the diol product. alfa-chemistry.com For α,β-unsaturated esters, this reaction has been shown to proceed with high yields and excellent enantioselectivity. alfa-chemistry.comnih.gov

Below is a representative table for the Sharpless asymmetric dihydroxylation of an unsaturated ester, illustrating the expected selectivity.

| Substrate | Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| α,β-Unsaturated Ester | AD-mix-β | (DHQD)₂PHAL | 89.9 | 98 |

| α,β-Unsaturated Ester | AD-mix-α | (DHQ)₂PHAL |

Epimerization of Stereocenters

The stereocenter at the α-carbon (C2) of Methyl 2-aminohex-4-ynoate is susceptible to epimerization under certain conditions, particularly in the presence of a base. nih.gov This process involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers and thus a loss of stereochemical integrity. nih.gov

The propensity for epimerization is influenced by several factors, including the strength of the base, the solvent, the temperature, and the nature of the substituents on the amino acid ester. u-tokyo.ac.jp Strong bases are more likely to facilitate proton abstraction. Polar, aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of epimerization. Higher temperatures can also accelerate this process. u-tokyo.ac.jp

In the context of peptide synthesis, where amino acid esters are common intermediates, base-catalyzed racemization is a well-documented side reaction. nih.govacs.org The use of tertiary amine bases, such as triethylamine, in the presence of activating agents for peptide coupling can lead to significant epimerization.

The following table provides a qualitative overview of the relative potential for epimerization of an amino acid ester in the presence of different bases.

| Base | Relative Epimerization Potential | Notes |

|---|---|---|

| Potassium Ethoxide | High | A strong base known to abstract the α-proton. nih.gov |

| Triethylamine (in the presence of coupling agents) | Moderate to High | Commonly used in peptide synthesis; can lead to epimerization, especially with activated esters. |

| N,N-Diisopropylethylamine (DIPEA) | Moderate | A hindered base, often used to minimize side reactions, but can still cause epimerization. |

| Sodium Bicarbonate | Low | A weak base, less likely to cause significant epimerization under mild conditions. |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the determination of the carbon-hydrogen framework of an organic molecule. Through the application of one- and two-dimensional NMR techniques, a detailed picture of the atomic connectivity and spatial relationships within Methyl 2-aminohex-4-ynoate can be constructed.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment and number of different types of protons and carbons, respectively. The predicted chemical shifts for Methyl 2-aminohex-4-ynoate are based on the analysis of structurally similar compounds and established chemical shift theory.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl ester protons (-OCH₃) would likely appear as a sharp singlet. The proton at the chiral center (α-proton) is anticipated to be a triplet, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons would likely present as a complex multiplet due to coupling with both the α-proton and, to a lesser extent, the terminal methyl protons through the alkyne. The terminal methyl protons on the alkyne are expected to show a triplet due to long-range coupling across the triple bond with the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insight into the carbon skeleton. The carbonyl carbon of the ester is expected at the lowest field. The two sp-hybridized carbons of the alkyne will have characteristic shifts in the mid-range of the spectrum. The remaining sp³-hybridized carbons, including the chiral α-carbon, the methylene carbon, the methyl ester carbon, and the terminal methyl carbon, will appear at higher field.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-C≡ | ~1.8 | ~4.0 |

| -CH ₂- | ~2.5 | ~20.0 |

| α-CH | ~3.5 | ~52.0 |

| -OCH ₃ | ~3.7 | ~53.0 |

| C H₃-C≡ | ~4.0 | C H₃-C≡ |

| -C H₂- | ~20.0 | -C H₂- |

| α-C H | ~52.0 | α-C H |

| -OC H₃ | ~53.0 | -OC H₃ |

| -C ≡C- | N/A | ~75.0 - 85.0 |

| C =O | N/A | ~175.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Methyl 2-aminohex-4-ynoate, a COSY spectrum would be expected to show a correlation between the α-proton and the adjacent methylene protons. A weaker, long-range correlation might also be observed between the methylene protons and the terminal methyl protons across the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the α-proton and the carbonyl carbon. Additionally, correlations between the methylene protons and the alkyne carbons would confirm the position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and through-space proximity of protons. For a chiral molecule like Methyl 2-aminohex-4-ynoate, NOESY could potentially be used to probe the conformation of the molecule, although for a small, flexible molecule, the interpretation can be complex.

Advanced NMR Methodologies for Complex Mixtures

In instances where Methyl 2-aminohex-4-ynoate is present in a complex mixture, such as a reaction mixture or a biological matrix, advanced NMR methodologies become indispensable. Techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to separate the signals of different components based on their diffusion coefficients, effectively providing a "virtual" separation. Furthermore, hyphenated techniques such as LC-NMR, where liquid chromatography is coupled with NMR spectroscopy, allow for the analysis of individual components of a mixture after physical separation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For Methyl 2-aminohex-4-ynoate (C₇H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Ion | Calculated m/z |

| [M+H]⁺ | 142.0863 |

| [M+Na]⁺ | 164.0682 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like amino acid esters, as it typically produces the protonated molecular ion with minimal fragmentation. In the positive ion mode ESI-MS spectrum of Methyl 2-aminohex-4-ynoate, the base peak would be expected to correspond to the [M+H]⁺ ion. By inducing fragmentation (MS/MS), characteristic neutral losses can be observed, which further corroborates the structure. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage adjacent to the amino group.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 142.0863 | 83.0702 | CH₃OH + CO |

| 142.0863 | 110.0757 | CH₃OH |

| 142.0863 | 68.0491 | NH₃ + COOCH₃ |

MALDI-TOF MS for Peptide Analogues

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) is a powerful analytical tool for determining the molecular weight of large biomolecules, including peptides and proteins. nih.govresearchgate.net When a non-canonical amino acid such as Methyl 2-aminohex-4-ynoate is incorporated into a peptide sequence, MALDI-TOF MS serves as an effective method for verifying its successful integration and determining the precise mass of the resulting peptide analogue.

The process involves co-crystallizing the peptide sample with a suitable matrix material, such as α-cyano-4-hydroxycinnamic acid. nih.gov A laser is used to irradiate the sample, causing the analyte molecules to desorb and ionize, typically by protonation. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nih.gov The high sensitivity of MALDI-TOF MS allows for the analysis of very small amounts of sample. mdpi.com

For a peptide analogue containing Methyl 2-aminohex-4-ynoate, the resulting mass spectrum would show a peak corresponding to the protonated molecular ion [M+H]⁺ of the entire modified peptide. The high accuracy of this mass measurement allows for unambiguous confirmation of the incorporation of the amino acid analogue.

Furthermore, tandem mass spectrometry techniques, such as Post-Source Decay (PSD) in MALDI-TOF/TOF instruments, can be employed for peptide sequencing. researchgate.netnih.gov This method involves analyzing the fragmentation of the parent ion to determine the amino acid sequence. The fragmentation pattern would reveal the position of the Methyl 2-aminohex-4-ynoate residue within the peptide chain, providing comprehensive structural verification. nih.govresearchgate.net

| Parameter | Expected Value/Information | Technique |

|---|---|---|

| Molecular Formula of Residue | C₇H₉NO | - |

| Monoisotopic Mass of Residue | 123.068 Da | - |

| Primary Ion Observed | [M+H]⁺ (Protonated molecular ion of the full peptide) | MALDI-TOF MS |

| Structural Confirmation | Fragmentation pattern analysis reveals residue position | MALDI-TOF/TOF MS (PSD) |

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures containing amino acids and their derivatives. nih.gov LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds like Methyl 2-aminohex-4-ynoate in a biological or synthetic matrix. tmiclinode.commasonaco.org

In a typical LC-MS analysis, the sample is first injected into an LC system. Chromatographic separation is often achieved using a reversed-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like amino acids. nih.govmasonaco.org The mobile phase composition is carefully controlled to elute the target compound at a characteristic retention time.

The eluent from the LC column is then introduced into the mass spectrometer. The compound is ionized, commonly using Electrospray Ionization (ESI), and the mass analyzer detects the mass-to-charge ratio (m/z) of the resulting ions. For Methyl 2-aminohex-4-ynoate, the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the compound's elemental composition. masonaco.org

LC-MS/MS, a tandem MS approach, enhances analytical confidence by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. This provides a structural fingerprint unique to the molecule, allowing for highly specific detection even in complex samples. nih.gov

| Parameter | Example Condition/Expected Result | Purpose |

|---|---|---|

| LC Column Type | Reversed-Phase C18 or HILIC | Separation from matrix components |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid gradient | Elution of the analyte |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions |

| Expected Parent Ion (m/z) | ~142.086 (for C₇H₁₂NO₂⁺) | Detection and identification |

| Confirmation | Characteristic fragmentation pattern | Structural verification via MS/MS |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. The IR spectrum of Methyl 2-aminohex-4-ynoate is expected to show characteristic absorption bands corresponding to its primary amine, internal alkyne, and methyl ester functionalities. libretexts.orglibretexts.org

The key diagnostic regions in the IR spectrum for this compound would include:

N-H Stretching: A primary amine (R-NH₂) typically displays two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretching: Absorptions for sp³-hybridized C-H bonds (from the methyl and methylene groups) are expected to appear just below 3000 cm⁻¹. libretexts.org

C≡C Stretching: The internal alkyne group gives rise to a weak to medium absorption band in the 2100-2260 cm⁻¹ range. libretexts.orgmasterorganicchemistry.com

C=O Stretching: The ester carbonyl group is one of the most prominent features in an IR spectrum, exhibiting a strong, sharp absorption band around 1735-1750 cm⁻¹. masterorganicchemistry.com

C-O Stretching: The C-O single bond of the ester will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Alkane (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 | Strong |

| Internal Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Ester (-COOCH₃) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (-COOCH₃) | C-O Stretch | 1000 - 1300 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly informative for compounds containing conjugated π-systems, where alternating single and multiple bonds lead to strong absorptions at longer wavelengths.

The structure of Methyl 2-aminohex-4-ynoate contains two principal chromophores: the ester carbonyl group (C=O) and the internal alkyne (C≡C). However, these chromophores are isolated from each other by sp³-hybridized carbon atoms and are not in conjugation. Due to this lack of conjugation, Methyl 2-aminohex-4-ynoate is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm).

The isolated carbonyl group typically undergoes a weak n→π* transition, which may appear as a very low-intensity band around 270-300 nm. The stronger π→π* transition for the carbonyl group and the electronic transitions for the isolated alkyne occur at much shorter wavelengths, typically in the far-UV region (<200 nm), which is often inaccessible with standard spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this specific compound.

| Chromophore | Electronic Transition | Expected λmax (nm) | Characteristics |

|---|---|---|---|

| Ester Carbonyl (C=O) | n→π | ~270 - 300 | Very weak, often not observed |

| Ester Carbonyl (C=O) | π→π | < 200 | Strong, in the far-UV region |

| Internal Alkyne (C≡C) | π→π* | < 200 | Strong, in the far-UV region |

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a high-quality single crystal of Methyl 2-aminohex-4-ynoate would first need to be grown.

Once a suitable crystal is obtained and analyzed, the resulting electron density map would allow for the complete elucidation of its molecular structure. Key information that would be obtained includes:

Connectivity and Bond Parameters: Precise measurement of all bond lengths and angles, confirming the molecular constitution.

Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) at the chiral α-carbon (C2).

Conformation: Determination of the preferred three-dimensional shape (conformation) of the molecule as it exists in the crystal lattice.

Intermolecular Interactions: Identification of how the molecules pack together in the solid state, including details of intermolecular forces such as hydrogen bonds between the amine group of one molecule and the ester or amine of another. researchgate.net

While no public crystal structure data for Methyl 2-aminohex-4-ynoate is currently available, the information that would be derived from such an analysis is unparalleled in its detail and accuracy.

| Parameter | Type of Information Provided |

|---|---|

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |

| Bond Lengths | Internuclear distances (e.g., C=O, C≡C, C-N) in Ångstroms |

| Bond Angles | Angles between adjacent bonds in degrees |

| Absolute Stereochemistry | Definitive assignment of (R) or (S) configuration at C2 |

| Crystal Packing | Arrangement of molecules and intermolecular forces (e.g., hydrogen bonding) |

Utilization as a Versatile Synthetic Building Block and Scaffold

The bifunctional nature of Methyl 2-aminohex-4-ynoate, containing a nucleophilic amino group, an electrophilic ester, and a reactive alkyne, makes it a valuable starting material for creating diverse chemical structures. Its utility spans the synthesis of modified amino acids, heterocyclic systems, and intricate molecular frameworks.

Construction of Beta-Amino Acid and Gamma-Amino Acid Derivatives

While the direct conversion of Methyl 2-aminohex-4-ynoate to β-amino or γ-amino acid derivatives is not extensively detailed in readily available literature, the synthesis of these structures is a cornerstone of modern organic chemistry due to their importance in peptidomimetics and pharmaceuticals. chiroblock.comillinois.edu General strategies to access β-amino acids often involve methods like conjugate addition of amines to Michael acceptors or homologation of α-amino acids. illinois.edu The synthesis of γ-amino acids, which are crucial neurotransmitters and components of bioactive molecules, can be achieved through various routes, including the reduction of γ-nitro acids or transformations of functionalized precursors. nih.govgoogle.com The unique structure of Methyl 2-aminohex-4-ynoate, with its latent functionality in the alkyne, suggests its potential as a precursor for these classes of compounds, although specific methodologies originating from this exact substrate are not prominently documented.

Synthesis of Lactam and Heterocyclic Ring Systems

The synthesis of lactams, particularly β-lactams, is of significant interest due to their presence in antibiotic compounds. nih.gov Common methods for their formation include the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov The structural framework of Methyl 2-aminohex-4-ynoate contains the necessary nitrogen and carbonyl functionalities that could, in principle, be elaborated into lactam structures.

Furthermore, the internal alkyne offers a reactive handle for various cyclization reactions to form other heterocyclic systems. For instance, a related class of compounds, methyl 2-en-4-ynoates, has been shown to undergo iodolactonization to produce 2(2H)-pyranone derivatives, highlighting how the unsaturation in such molecules can be exploited to build new rings. researchgate.net Although direct applications of Methyl 2-aminohex-4-ynoate for these specific transformations are not detailed, its structure is amenable to such synthetic explorations.

Preparation of Nitrogen-Containing Complex Molecular Frameworks

A documented application of a derivative, (S)-2-amino-hex-4-ynoic acid methyl ester, is in the synthesis of peptide-based complex molecules. Specifically, it has been used as a building block in the creation of conformationally restricted β-turn mimics. ru.nl In this synthesis, the amino group of the ester was coupled with the carboxylic acid of another amino acid, Boc-Aib-OH, to form a dipeptide. ru.nl This dipeptide serves as a key component in a larger structure designed to mimic the secondary structure of proteins. ru.nl

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

|---|---|---|---|---|

| (S)-2-amino-hex-4-ynoic acid methyl ester | Boc-Aib-OH (N-Boc-α-aminoisobutyric acid) | Dipeptide (Boc-Aib-amino-hex-4-ynoic acid methyl ester) | Intermediate for the synthesis of conformationally restricted β-turn mimics. | ru.nl |

Role in Chiral Synthesis and Asymmetric Induction

Chirality is a critical aspect of molecular design, particularly in pharmacology and materials science. The inherent chirality of Methyl 2-aminohex-4-ynoate, derived from its amino acid structure, makes it a valuable asset in asymmetric synthesis.

Precursor for Enantiopure Compounds in Chemical Synthesis

The parent compound, 2-aminohex-4-ynoic acid, is a naturally occurring non-proteinogenic amino acid. The (S)-enantiomer, L-2-aminohex-4-ynoic acid, was first isolated in 1972 from the mushroom Tricholomopsis rutilans. It has also been identified in other fungal species, such as Amanita miculifera. nih.gov

The availability of this compound from the "chiral pool"—naturally occurring enantiopure substances—makes it an attractive starting material for stereoselective synthesis. By starting with an enantiomerically pure compound like (S)-Methyl 2-aminohex-4-ynoate, chemists can introduce new chiral centers or build complex molecules while retaining the original stereochemistry, avoiding the need for costly resolution steps or complex asymmetric catalysts. symeres.comub.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules like Methyl 2-aminohex-4-ynoate. These methods provide insights into electron distribution, molecular orbital energies, and the energetic landscape of potential chemical transformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of biological interest. For a compound like Methyl 2-aminohex-4-ynoate, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

DFT studies on analogous amino acid esters have successfully predicted molecular geometries and have been used to analyze the electronic effects of different functional groups. For instance, research on various amino acids has demonstrated the utility of DFT in understanding noncovalent interactions, which are crucial for molecular recognition and binding. A study comparing different DFT functionals found that some, like ωB97XD, are particularly effective at capturing dispersion interactions, which would be relevant for understanding the intermolecular forces involving Methyl 2-aminohex-4-ynoate. und.edu

Table 1: Predicted Electronic Properties of Methyl 2-aminohex-4-ynoate using DFT

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Non-planar structure with specific bond lengths and angles defining the spatial arrangement of atoms. | Foundational for understanding steric and electronic effects. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key indicator of chemical reactivity and electronic stability. |

| Electron Density Distribution | Higher electron density is expected around the nitrogen and oxygen atoms due to their electronegativity. | Influences sites of electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule. | Can be compared with experimental infrared spectroscopy data to confirm the structure. |

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory and can provide benchmark data for molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining highly accurate electronic energies and properties.

For a molecule like Methyl 2-aminohex-4-ynoate, ab initio calculations would be crucial for accurately determining properties such as the dipole moment, polarizability, and precise bond energies. These methods are also essential for studying excited states and photochemical behavior. Research on similar small biomolecules has shown that ab initio methods are critical for validating the results obtained from more computationally efficient DFT methods. und.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the time-evolution of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are often inaccessible to experimental techniques alone. researchgate.net

For Methyl 2-aminohex-4-ynoate, MD simulations could be employed to explore its conformational landscape in different solvent environments. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

MD simulations are also instrumental in studying how molecules interact with their surroundings. For example, simulations could reveal the specific hydrogen bonding patterns between the amino and ester groups of Methyl 2-aminohex-4-ynoate and water molecules in an aqueous solution. Understanding these interactions is critical for predicting the molecule's solubility and transport properties. The principles of such simulations are demonstrated in studies of various molecular systems, from surfactants on graphene to protein dynamics. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms. rsc.org For Methyl 2-aminohex-4-ynoate, theoretical methods can be used to investigate the pathways of its potential reactions, such as hydrolysis of the ester, reactions at the amino group, or transformations involving the alkyne functionality.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome. For example, computational studies have been used to elucidate the mechanisms of CO2 capture by various amines, providing insights that are valuable for designing more efficient capture agents.

Cheminformatics and Library Design for Compound Optimization

Cheminformatics utilizes computational and informational techniques to address problems in chemistry. In the context of Methyl 2-aminohex-4-ynoate, cheminformatics tools could be used to predict its physicochemical properties, such as its lipophilicity (logP) and aqueous solubility, which are important for its potential applications.

Furthermore, if Methyl 2-aminohex-4-ynoate were to be used as a scaffold for developing new compounds, cheminformatics and computational library design would be essential. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of molecules with the most promising characteristics. This approach, often used in drug discovery, can significantly accelerate the optimization process.

Q & A

How can researchers address unresolved questions about Methyl 2-aminohex-4-ynoate’s role in non-canonical amino acid biosynthesis?

Q. What advanced techniques (e.g., cryo-EM or single-molecule spectroscopy) could elucidate Methyl 2-aminohex-4-ynoate’s interactions with biomacromolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.